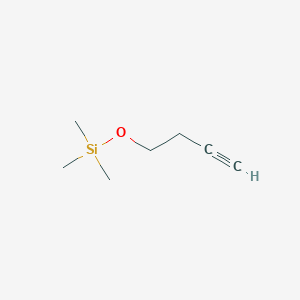

1-Trimethylsilyloxy-3-butyne

Description

Contextual Significance of Silyloxy-Substituted Alkynes and Their Role in Modern Organic Synthesis

Silyloxy-substituted alkynes are a class of compounds that have gained considerable importance as versatile building blocks in modern organic synthesis. The strategic placement of a silyloxy group, typically a trimethylsilyloxy (TMS) group, offers a dual advantage. Firstly, it acts as a robust protecting group for hydroxyl functionalities, a common feature in natural products and complex molecules. researchgate.netunivpancasila.ac.id Silicon-based protecting groups are among the most frequently used in synthesis due to their ease of introduction, stability under a range of reaction conditions, and reliable cleavage under specific, often mild, conditions. researchgate.net The trimethylsilyl (B98337) group is particularly noted for being one of the most readily cleaved silyl (B83357) protecting groups. researchgate.net

Secondly, the alkyne moiety is a highly versatile functional group, participating in a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Sonogashira cross-coupling, "click" chemistry, and various cycloaddition reactions. gelest.com The combination of a protected alcohol and a reactive alkyne within the same molecule, as seen in 1-trimethylsilyloxy-3-butyne, allows for sequential and site-selective transformations. For instance, the alkyne can be elaborated into a more complex structure while the silyloxy group remains intact, to be deprotected at a later synthetic stage to reveal the alcohol for further functionalization.

The presence of the oxygen atom in silyloxy-substituted alkynes can also play a crucial role in directing the stereoselectivity of certain reactions. In scandium-catalyzed methylalumination reactions, the ether oxygen atom is believed to coordinate to the metal center, thereby controlling the regio- and stereoselectivity of the addition to the alkyne. acs.org This directing effect is a powerful tool for achieving high levels of stereochemical control in the synthesis of complex acyclic and cyclic systems. Furthermore, silyloxy-substituted alkynes are precursors to other valuable synthetic intermediates. For example, reductive cross-coupling reactions of alkynes with α-silyloxy-substituted aldehydes have been developed as a highly diastereoselective method for forming complex alcohol structures. nih.gov

Historical Development and Current Research Trajectories in Silyl Enol Ether Chemistry Relevant to Butyne Derivatives

Silyl enol ethers emerged as highly useful synthetic intermediates in the 1960s and 70s, fundamentally changing the landscape of carbonyl chemistry. wikipedia.orgoup.com They are generally prepared by reacting an enolizable carbonyl compound or a pre-formed metal enolate with a silyl halide, such as trimethylsilyl chloride. wikipedia.orgorgsyn.org These compounds serve as stable, isolable surrogates for enolates, which are often highly reactive and difficult to handle. unipd.it The development of silyl enol ether chemistry provided a powerful alternative to classical, base-generated metal enolate reactions, offering milder conditions and enhanced regioselectivity. orgsyn.org

A landmark in the application of silyl enol ethers was the Mukaiyama aldol (B89426) reaction, first reported in 1973. unipd.it This Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound became one of the most powerful methods for carbon-carbon bond formation, enabling the straightforward construction of β-hydroxy carbonyl compounds. unipd.it The development of catalytic and enantioselective versions of this reaction has been a major focus of research ever since. unipd.it

While the initial focus was on silyl enol ethers derived from aldehydes and ketones, the principles extend to related structures. Silyl ketene (B1206846) acetals, derived from esters, are even more nucleophilic and have also found widespread use. wikipedia.org The chemistry of silyl enol ethers is not limited to aldol-type reactions; they participate in a wide range of transformations including Michael additions, alkylations, halogenations, and oxidations to form α,β-unsaturated ketones (Saegusa–Ito oxidation). wikipedia.org

The relevance of this chemistry to butyne derivatives lies in the potential for these molecules to serve as precursors to or reaction partners for silyl enol ether-type structures. For example, the hydration of an alkyne can lead to a ketone, which can then be converted to its corresponding silyl enol ether. Conversely, the alkyne moiety in a molecule like this compound can react with reagents that also react with silyl enol ethers, or it can be transformed into a structure that is then used in silyl enol ether chemistry. Recent research trajectories have focused on expanding the scope of silyl enol ether reactivity, including novel dicarbofunctionalization reactions catalyzed by iron, which allows for the simultaneous addition of two different carbon groups across the double bond. nih.gov Such advanced methodologies continue to enhance the synthetic utility of silyl enol ethers and related organosilicon compounds.

Structure

3D Structure

Properties

IUPAC Name |

but-3-ynoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h1H,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZROXZGVLAXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375382 | |

| Record name | 1-Trimethylsilyloxy-3-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17869-75-9 | |

| Record name | 1-Trimethylsilyloxy-3-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Trimethylsilyloxy 3 Butyne and Its Analogs

Regioselective and Stereoselective Synthesis of Silyloxy-Alkynes

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. For silyloxy-alkynes, this involves the specific placement of the silyloxy group and the controlled construction of the alkyne framework.

Strategies for Introducing the Trimethylsilyloxy Group

The introduction of a trimethylsilyloxy (TMSO) group is a common strategy to protect alcohols or to act as a reactive handle for further transformations. wikipedia.org In the context of 1-trimethylsilyloxy-3-butyne, the most direct approach involves the silylation of the corresponding alcohol, 3-butyn-1-ol (B147353).

This transformation is typically achieved by reacting the alcohol with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl), in the presence of a base. The base, often an amine like triethylamine (B128534) or imidazole, serves to deprotonate the alcohol, forming an alkoxide that then attacks the silicon atom of the silyl (B83357) halide in an SN2 fashion. wikipedia.org Another effective silylating agent is bis(trimethylsilyl)acetamide (BSA), which reacts with alcohols to yield the trimethylsilyl (B98337) ether and acetamide (B32628) as a byproduct. wikipedia.org

A key consideration in the synthesis of this compound is the potential for the terminal alkyne to be deprotonated by the base, which could lead to side reactions. Careful selection of the base and reaction conditions is therefore crucial to ensure the selective silylation of the hydroxyl group.

Alternatively, the trimethylsilyloxy group can be introduced via the trapping of an enolate. While more commonly applied to ketones and aldehydes, this strategy can be adapted for precursors that can generate a suitable enolate or enolate equivalent.

Approaches to Alkyne Scaffold Construction

The 3-butyne scaffold is a fundamental component of the target molecule. A common and economically viable starting material for this scaffold is 3-butyn-1-ol. nih.govresearchgate.netnih.govmedchemexpress.com This commercially available compound provides the basic four-carbon chain with the terminal alkyne and a hydroxyl group at the other end, ready for silylation.

For the synthesis of analogs with a silyl group on the alkyne terminus, such as 4-trimethylsilyl-3-butyn-1-ol, a common method involves the deprotonation of the terminal alkyne of 3-butyn-1-ol with a strong base, such as a Grignard reagent (e.g., ethylmagnesium bromide), followed by quenching with chlorotrimethylsilane. msu.eduprepchem.com This approach selectively silylates the terminal alkyne while leaving the hydroxyl group available for subsequent conversion to the trimethylsilyloxy group.

More complex alkyne scaffolds can be constructed through various C-C bond-forming reactions. For instance, the coupling of smaller acetylenic fragments, such as the Sonogashira coupling of a terminal alkyne with a vinyl or aryl halide, can be employed to build more elaborate structures before the introduction of the silyloxy group.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and selective routes to a wide range of organic compounds, including derivatives of this compound. Metal-catalyzed reactions, in particular, play a pivotal role in the functionalization of alkynes.

Metal-Catalyzed Hydrosilylation and Related Transformations

Metal-catalyzed hydrosilylation of the alkyne moiety in this compound or its precursors provides a direct and atom-economical route to vinylsilanes, which are valuable synthetic intermediates. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of metal catalyst and reaction conditions.

Ruthenium catalysts, for instance, have been shown to effectively catalyze the hydrosilylation of alkynes. rsc.org Similarly, cobalt-based catalytic systems are gaining attention for their ability to promote the hydrovinylation of silyloxy-1,3-dienes, which can be seen as analogs of the target molecule. nsf.govnih.gov

Platinum catalysts are also widely used for the hydrosilylation of alkynes, often leading to the syn-addition of the silane (B1218182) across the triple bond. The hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, an analog with a more complex alkyne scaffold, has been achieved with high selectivity using platinum catalysts, yielding (E)-1,2,4-trisilylbut-1-en-3-ynes. caltech.edu

The resulting vinylsilanes from these hydrosilylation reactions can undergo a variety of subsequent transformations, including cross-coupling reactions, to introduce further complexity into the molecular structure.

Enolate Trapping and Silylation Techniques

The formation of an enolate followed by trapping with a silylating agent is a powerful method for the synthesis of silyl enol ethers. wikipedia.org This strategy can be conceptually applied to the synthesis of this compound derivatives starting from appropriate carbonyl compounds. For example, an aldehyde or ketone containing a butynyl group could be deprotonated at the α-position to form an enolate, which is then trapped with a trimethylsilyl halide to yield a silyl enol ether.

The generation of the enolate can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). prepchem.com The choice of base and reaction conditions can influence the regioselectivity of deprotonation if multiple acidic protons are present.

Recent advancements have seen the development of cobalt-based catalytic systems for the one-carbon extension of aldehydes to form (Z)-silyl enol ethers with high regio- and stereoselectivity. acs.org Such methods could potentially be adapted for the synthesis of silyloxy-alkyne derivatives. Furthermore, the conjugate addition of a silyl group to α,β-unsaturated carbonyl compounds can generate an intermediate enolate that can be subsequently trapped, offering another route to functionalized silyl ethers.

Convergent Synthesis of Complex Molecular Architectures Incorporating the this compound Unit

Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by preparing separate fragments of a complex molecule and then coupling them together in the later stages. nih.govprepchem.com The this compound unit, or its derivatives, can serve as a valuable building block in such convergent approaches.

For example, derivatives of 3-butyn-1-ol have been utilized in the synthesis of complex heterocyclic structures. In one instance, a tert-butyldimethylsilyl (TBS) protected 3-butyn-1-ol was used as a key fragment in a multi-step synthesis leading to complex benzenoids via a hexadehydro-Diels-Alder reaction. nih.gov

Alkynyl silyl ethers, which share the core structural motif of the target compound, are also employed in convergent synthetic strategies. They can participate in sequential reactions, such as the Larock indole (B1671886) synthesis followed by silicon-based cross-coupling, to produce 2,3-disubstituted indoles. nih.gov In this approach, the silyl group not only facilitates the initial annulation but also serves as a handle for the subsequent coupling reaction.

The versatility of the this compound unit is further demonstrated by its potential use in tandem annulation cascades for the construction of polycyclic systems. The careful design of substrates containing this unit can enable diastereoselective cyclopropanation-Cope rearrangement sequences to assemble complex scaffolds. uniovi.es

Below is a table summarizing the use of 3-butyn-1-ol derivatives as building blocks in the synthesis of more complex molecules:

| Starting Material Derivative | Reaction Type | Product Class | Reference |

| (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane | Hexadehydro-Diels-Alder cascade | Complex benzenoids | nih.gov |

| Alkynyldimethylsilyl tert-butyl ether | Larock heteroannulation/cross-coupling | 2,3-Disubstituted indoles | nih.gov |

| 3-Butyn-1-ol | Gold-catalyzed hydroarylation | Bis(indolyl)alkanes | researchgate.net |

| 3-Butyn-1-ylcarbamates | Gold-catalyzed cyclization | Furopyrrolones | |

| 3-Butyn-1-ol | Methanesulfonic acid promoted condensation | Agelastatin derivatives | nih.gov |

Elucidation of Reactivity and Reaction Mechanisms of 1 Trimethylsilyloxy 3 Butyne

Carbon-Carbon Bond Forming Reactions Involving 1-Trimethylsilyloxy-3-butyne

This compound can function as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions for the formation of six-membered rings. The presence of the electron-donating trimethylsilyloxy group influences the reactivity and regioselectivity of the cycloaddition. For instance, in reactions with electron-deficient dienes, the trimethylsilyloxy group directs the regiochemical outcome.

While specific examples detailing the Diels-Alder reactivity of this compound itself are not prevalent in the searched literature, the reactivity of analogous silyloxy-substituted dienes and dienophiles provides significant insight. For example, 1-(trimethylsilyloxy)buta-1,3-diene undergoes Diels-Alder additions with dienophiles like (E)-3,4-dimethoxy-β-nitrostyrene, with the reaction outcome being influenced by thermal or Lewis acid-catalyzed conditions. rsc.org Similarly, hetero-Diels-Alder reactions of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with arylsulfonylcyanides have been shown to produce substituted pyridines. nih.gov High-pressure conditions have also been employed to promote dearomatizing [4+2] cycloadditions between nitroarenes and silyloxydienes, yielding highly functionalized polycyclic adducts. researchgate.net

In the context of [3+2] cycloadditions, the related compound 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has been shown to be an effective dipolarophile in reactions with cycloimmonium salts, leading to the formation of functionalized indolizines. rsc.org This suggests that the acetylenic moiety of this compound could potentially participate in similar cycloaddition manifolds.

Table 1: Examples of Cycloaddition Reactions with Silyloxy-Substituted Butadienes and Butynes

| Diene/Dienophile | Reaction Partner | Conditions | Product Type | Reference |

| 1-(Trimethylsilyloxy)buta-1,3-diene | (E)-3,4-Dimethoxy-β-nitrostyrene | Thermal or Lewis Acid Catalysis | Regiostereoisomers | rsc.org |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadienes | Arylsulfonylcyanides | -78 °C to ambient temperature | 4-Hydroxy-2-sulfonylpyridines | nih.gov |

| Silyloxydienes | Nitroarenes | 16 kbar pressure | Polycyclic adducts | researchgate.net |

| 4-(Trimethylsilyl)-3-butyn-2-one | Cycloimmonium salts | Not specified | Functionalized indolizines | rsc.org |

The silyl (B83357) enol ether moiety implicit in the structure of a rearranged form of this compound suggests its potential to participate in Mukaiyama-aldol reactions. This reaction, first described by Teruaki Mukaiyama in 1973, involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone. nih.govrsc.orgwikipedia.org This process is a cornerstone of modern organic synthesis for the construction of β-hydroxy carbonyl compounds. nih.gov

The general mechanism involves the activation of the carbonyl electrophile by a Lewis acid, facilitating the nucleophilic attack by the silyl enol ether. nih.govrsc.org A variety of Lewis acids, including titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄), can be employed to catalyze the reaction. nih.govrsc.org The stereochemical outcome of the Mukaiyama-aldol reaction, yielding either syn- or anti-diastereomers, is highly dependent on the specific substrates, reaction conditions, and the nature of the Lewis acid used. wikipedia.orgmsu.edu

While direct examples of this compound in Mukaiyama-aldol reactions were not found, the extensive literature on the vinylogous Mukaiyama-aldol reaction (VMAR) using compounds like 1-(trimethylsilyloxy)-1,3-butadiene provides a strong precedent. nih.govmdpi.com The VMAR allows for the synthesis of larger molecular frameworks by extending the nucleophilic character of the silyl enol ether through an adjacent double bond. mdpi.com

Table 2: Key Features of the Mukaiyama-Aldol Reaction

| Feature | Description | Reference |

| Reactants | Silyl enol ether and a carbonyl compound (aldehyde or ketone). | wikipedia.org |

| Catalyst | Typically a Lewis acid (e.g., TiCl₄, SnCl₄). | nih.govrsc.org |

| Product | β-hydroxy carbonyl compound. | nih.gov |

| Stereoselectivity | Dependent on reactants, conditions, and Lewis acid. | wikipedia.orgmsu.edu |

The terminal alkyne functionality in this compound makes it a suitable substrate for Sonogashira coupling reactions. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgbeilstein-journals.org

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide, while the copper co-catalyst activates the terminal alkyne to form a copper(I) acetylide, which then participates in a transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

While specific examples utilizing this compound in Sonogashira couplings are noted in patent literature, detailed research articles are less common. google.com However, the successful coupling of structurally similar alkynes, such as ethynyltrimethylsilane and 2-methyl-3-butyn-2-ol, with various aryl halides is well-documented, demonstrating the feasibility of this transformation. beilstein-journals.orggelest.com

The Sila-Sonogashira reaction is a related transformation where an alkynylsilane is coupled with an aryl halide. researchgate.net This reaction offers an alternative to the use of terminal alkynes and can be advantageous in certain synthetic contexts.

Table 3: Components of a Typical Sonogashira Coupling Reaction

| Component | Role | Common Examples | Reference |

| Alkyne | The nucleophilic coupling partner. | Phenylacetylene, 1-octyne | organic-chemistry.org |

| Aryl/Vinyl Halide | The electrophilic coupling partner. | Aryl iodides, aryl bromides | organic-chemistry.org |

| Palladium Catalyst | Facilitates the cross-coupling. | Pd(PPh₃)₄, Pd(OAc)₂ | libretexts.orgbeilstein-journals.org |

| Copper(I) Co-catalyst | Activates the alkyne (in traditional Sonogashira). | CuI | wikipedia.org |

| Base | Neutralizes the hydrogen halide byproduct. | Amines (e.g., triethylamine (B128534), piperidine) | wikipedia.orgorganic-chemistry.org |

The carbon-carbon triple bond in this compound is a potential site for radical addition, which can initiate cascade reactions leading to the formation of complex molecular architectures. Radical cascades involve a sequence of intramolecular reactions, often including cyclizations, that proceed from a single radical initiation event. mdpi.comnih.gov These reactions are highly efficient in building molecular complexity in a single step. nih.gov

For example, radical addition to an alkyne can generate a vinyl radical, which can then participate in further reactions. iu.edu In the context of enynes (molecules containing both a double and a triple bond), radical addition to the alkyne can be followed by cyclization onto the alkene. iu.edursc.orgrsc.org While specific studies on radical cascades of this compound are not available, the general principles of radical reactivity of alkynes are well-established.

Difunctionalization reactions, where two new functional groups are added across a double or triple bond, are another important class of transformations. Photoredox catalysis has emerged as a powerful tool for the difunctionalization of alkenes and alkynes. mdpi.com These reactions often proceed through radical intermediates. For instance, the trifluoromethylation of alkenes can be coupled with the addition of another functional group. mdpi.com

Heteroatom-Involving Reactions and Transformations

Hydrofunctionalization reactions involve the addition of an H-X bond across a carbon-carbon multiple bond. These are atom-economical reactions that are of great interest in synthetic chemistry.

Hydrostannylation , the addition of a tin hydride (Sn-H) across an alkyne, is a well-established method for the synthesis of vinylstannanes. scispace.com The reaction can be initiated by radicals, leading to specific stereochemical outcomes. For example, the radical-initiated hydrostannylation of 3,3-dimethyl-1-butyne (B43207) with tributyltin hydride yields the E-vinylstannane. ucl.ac.uk The hydrostannylation of 2-butyne-1,4-diol (B31916) has been used as a key step in the synthesis of natural products. beilstein-journals.org The regioselectivity of hydrostannylation can be influenced by the presence of nearby functional groups. ucl.ac.uk

Hydroalkylation involves the addition of a C-H bond across a multiple bond. This can be achieved through various catalytic systems. For example, metal-catalyzed hydrofunctionalization of 1,3-diynes has been extensively studied. mdpi.com While not directly involving this compound, these studies provide a framework for understanding how the alkyne moiety could be functionalized. For instance, cobalt-catalyzed hydrosilylation of 1,3-diynes proceeds with high regio- and stereoselectivity. mdpi.com

Ozonolysis and Oxidative Cleavage Reactions

The reaction of this compound with ozone represents a significant oxidative cleavage process. Ozonolysis of alkynes, in general, leads to the cleavage of the carbon-carbon triple bond, yielding carboxylic acids. iitk.ac.in In the case of this compound, the terminal alkyne functionality is the primary site of ozone attack. The mechanism involves the initial cycloaddition of ozone to the triple bond to form an unstable primary ozonide (a 1,2,3-trioxolene derivative). This intermediate rapidly rearranges to a more stable molozonide, which then fragments upon workup. iitk.ac.in

Under reductive work-up conditions, which are gentler, the cleavage of the triple bond in a terminal alkyne like this compound would be expected to yield a carboxylic acid and formaldehyde. iitk.ac.inlibretexts.org Stronger oxidative conditions during work-up would lead to the same carboxylic acid product. libretexts.org The silyl ether group, being relatively stable to the reaction conditions, would likely remain intact during the initial stages of the reaction but could be cleaved during the workup, particularly under acidic or basic conditions, to yield the corresponding hydroxy derivative. The study of ozonolysis of silyl enol ethers, which are structurally related to this compound, has shown that the reaction can be influenced by solvent polarity and can sometimes lead to the formation of polymeric materials alongside the expected cleavage products. core.ac.uk

A plausible reaction pathway for the ozonolysis of this compound is depicted below:

Scheme 1: Plausible Ozonolysis Pathway

It is important to note that while the general principles of alkyne ozonolysis are well-established, specific experimental data on the ozonolysis of this compound is not extensively detailed in the provided search results. However, the reactivity can be inferred from the known behavior of similar functional groups. iitk.ac.incore.ac.uk

Condensation Reactions with Acetals and Orthoesters

This compound, through its silyl enol ether-like reactivity at the acetylenic terminus, can participate in condensation reactions with electrophiles such as acetals and orthoesters. These reactions are typically catalyzed by Lewis acids. The Lewis acid activates the acetal (B89532) or orthoester, making it more susceptible to nucleophilic attack by the terminal alkyne.

In a typical reaction, the terminal alkyne of this compound would add to the activated acetal or orthoester. Subsequent elimination of an alcohol and hydrolysis of the silyl ether would lead to the formation of a new carbon-carbon bond and functionalized carbonyl compounds. For instance, reaction with a dimethyl acetal in the presence of a Lewis acid like titanium tetrachloride could yield a β-methoxy ketone after workup. researchgate.net

The general mechanism for the condensation with an acetal is as follows:

Scheme 2: General Mechanism for Condensation with an Acetal

Activation: The Lewis acid coordinates to one of the oxygen atoms of the acetal, facilitating the departure of an alkoxy group and forming a highly electrophilic oxocarbenium ion.

Nucleophilic Attack: The π-electrons of the alkyne in this compound attack the oxocarbenium ion.

Intermediate Formation: This attack forms a new carbon-carbon bond and results in a vinyl cation intermediate stabilized by the adjacent silyloxy group.

Silyl Group Transfer/Hydrolysis: The trimethylsilyl (B98337) group can be transferred to the oxygen of the former acetal, or it can be removed during aqueous workup to yield the final product.

Research on related compounds, such as 1,3-bis(trimethylsilyloxy)-1,3-butadienes, demonstrates that their condensation with acetals can be highly regio- and stereoselective, leading to the formation of functionalized esters. nih.gov Similarly, reactions with orthoesters, like triethyl orthoformate, can introduce a formyl group equivalent, leading to α,β-unsaturated aldehydes or their derivatives. rsc.org

Advanced Mechanistic Investigations

Experimental Mechanistic Elucidation: Isotope Labeling, Kinetic Studies, and Spectroscopic Analysis of Intermediates

Advanced mechanistic studies are crucial for a deep understanding of the reaction pathways of this compound.

Isotope Labeling: Stable isotope labeling is a powerful technique for tracing the fate of atoms throughout a reaction. nih.govsymeres.com For instance, using a deuterium-labeled this compound (e.g., at the terminal acetylenic position) in a condensation reaction would allow for the determination of the precise site of bond formation by analyzing the position of the deuterium (B1214612) atom in the product via NMR or mass spectrometry. molaid.com This can help to distinguish between different possible mechanistic pathways.

Kinetic Studies: Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration of reactants, catalyst, and temperature), provide valuable information about the rate-determining step of a reaction and the composition of the transition state. scholaris.ca For example, determining the reaction order with respect to the Lewis acid catalyst in a condensation reaction can reveal whether the catalyst is involved in the rate-limiting step. sumitomo-chem.co.jp Techniques like ReactIR spectroscopy can be used to monitor the concentration of reactants and products in real-time, providing kinetic data. ethz.ch

Spectroscopic Analysis of Intermediates: The direct observation of reaction intermediates is a key goal of mechanistic studies. Low-temperature NMR spectroscopy can be employed to detect and characterize transient species that are stable at reduced temperatures. In some cases, short-lived intermediates in reactions involving silyl enol ethers have been observed. rsc.org For example, in the iridium-catalyzed borylation of terminal alkynes, including a derivative of this compound, various iridium complexes were prepared and evaluated as potential intermediates in the catalytic cycle. rsc.orgnih.gov

Computational Chemistry for Reaction Pathway Prediction and Energy Profiling (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. mdpi.com DFT calculations can be used to model the potential energy surface of a reaction, allowing for the prediction of reaction pathways and the calculation of activation energies for different steps. rsc.orgresearchgate.netscielo.br

For reactions of this compound, DFT calculations can:

Predict Reaction Pathways: By calculating the energies of various possible intermediates and transition states, computational models can identify the most likely reaction mechanism. rsc.orgresearchgate.net

Calculate Energy Profiles: The energy profile of a reaction provides a quantitative measure of the activation barriers for each step, which can be correlated with experimentally observed reaction rates. sumitomo-chem.co.jp

Explain Selectivity: DFT calculations can rationalize the observed regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the transition states leading to different products. science.govmdpi.com

For example, in a study on the reaction of nitrones with silyl ketene (B1206846) acetals, DFT calculations were used to investigate the reaction mechanism and regioselectivity. researchgate.net Similar computational approaches could be applied to the reactions of this compound to provide a deeper understanding of its reactivity.

Table 1: Representative Applications of DFT in Mechanistic Studies

| Reaction Type | Information Obtained from DFT |

|---|---|

| Cycloaddition Reactions | Prediction of favored regio- and stereoisomers based on transition state energies. researchgate.net |

| Lewis Acid Catalyzed Condensations | Elucidation of the role of the catalyst in lowering the activation energy. |

Elucidation of Regioselectivity and Stereoselectivity Control Elements

The control of regioselectivity and stereoselectivity is a central theme in modern organic synthesis. masterorganicchemistry.comethz.chsaskoer.camsu.edu For reactions involving this compound, several factors can influence the outcome.

Regioselectivity: In reactions where there are multiple potential sites for bond formation, regioselectivity is determined by a combination of electronic and steric factors. ethz.chsaskoer.ca For example, in the condensation of this compound with an unsymmetrical electrophile, the nucleophilic attack could, in principle, occur at either of the two acetylenic carbons. However, electronic effects, such as the polarization of the alkyne bond, and steric hindrance will favor attack at one position over the other. Lewis acid catalysts can also play a significant role in controlling regioselectivity by coordinating to the reactants in a specific manner. researchgate.net

Stereoselectivity: When a reaction can produce multiple stereoisomers, stereoselectivity is the preference for the formation of one stereoisomer over others. masterorganicchemistry.commsu.edu In reactions that create new chiral centers, the stereochemical outcome can be influenced by the use of chiral catalysts, chiral auxiliaries, or by the inherent stereochemistry of the reactants. For example, in the Mukaiyama aldol-type reaction of bis(silyloxy)dienes, the stereoselectivity can be controlled by the choice of Lewis acid and the reaction conditions. researchgate.net Similarly, the stereoselectivity of reactions involving this compound could be controlled through the use of chiral Lewis acids or by employing substrates with existing stereocenters.

Table 2: Factors Influencing Selectivity in Reactions of this compound

| Selectivity | Controlling Factors | Examples |

|---|---|---|

| Regioselectivity | Electronic effects of substituents, Steric hindrance, Nature of the Lewis acid catalyst. | In condensation reactions, the Lewis acid can direct the nucleophilic attack to a specific position on the electrophile. researchgate.net |

| Stereoselectivity | Chiral catalysts, Chiral auxiliaries, Substrate control, Reaction temperature. | The use of a chiral Lewis acid in a condensation reaction could favor the formation of one enantiomer over the other. |

Strategic Applications of 1 Trimethylsilyloxy 3 Butyne in Contemporary Organic Synthesis

Contribution to Asymmetric Synthesis and Chiral Auxiliary Development

The creation of single enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, often relies on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com

Enantioselective and Diastereoselective Conversions

1-Trimethylsilyloxy-3-butyne has proven to be a valuable precursor for transformations that yield chiral products with high levels of stereocontrol. msu.edu Enantioselective synthesis aims to produce an excess of one enantiomer over the other, while diastereoselective reactions favor the formation of one diastereomer over others. msu.eduiranchembook.ir The application of this compound in these conversions often involves its reaction with chiral reagents or catalysts, which guide the formation of the desired stereoisomer. youtube.comyoutube.com

For instance, the addition of nucleophiles to the triple bond of this compound, when mediated by a chiral catalyst, can proceed with high enantioselectivity. Similarly, its use in cycloaddition reactions can lead to the formation of cyclic products with multiple stereocenters in a diastereoselective manner. msu.edu The stereochemical outcome is often dictated by the specific catalyst and reaction conditions employed.

A notable example involves the use of γ-alkoxybutenolides, which can be derived from precursors related to this compound, as chiral dienophiles in Diels-Alder reactions. core.ac.uk These reactions with various dienes have been shown to proceed with a high degree of regio- and diastereocontrol, leading to the synthesis of optically active cyclohexene (B86901) derivatives. core.ac.uk The bulky chiral auxiliary effectively shields one face of the dienophile, directing the approaching diene to the opposite face and thereby controlling the stereochemistry of the resulting cycloadduct. core.ac.uk

| Reaction Type | Chiral Influence | Outcome | Key Feature |

| Nucleophilic Addition | Chiral Catalyst | Enantioselective formation of a new stereocenter. | The catalyst creates a chiral environment around the alkyne. |

| Cycloaddition | Chiral Auxiliary | Diastereoselective formation of cyclic products. | The auxiliary blocks one face of the molecule, directing the reaction. |

| Diels-Alder Reaction | γ-Menthyloxy-butenolides | High regio- and diastereocontrol in the formation of cyclohexenes. core.ac.uk | The bulky menthyloxy group provides effective facial shielding. core.ac.uk |

Design of Chiral Reagents and Building Blocks

Beyond its direct use in stereoselective reactions, this compound serves as a foundational molecule for the synthesis of novel chiral reagents and building blocks. The terminal alkyne and the protected alcohol functionalities provide convenient handles for elaboration into more complex chiral structures.

One strategy involves the reaction of this compound with a chiral molecule to create a new, more complex chiral building block. This new molecule can then be used in subsequent synthetic steps to introduce chirality into a target molecule. For example, the deprotonation of the terminal alkyne followed by reaction with a chiral electrophile can generate a new chiral center.

Building Blocks for Complex Molecular Scaffolds and Natural Product Synthesis

The synthesis of complex molecules, particularly natural products, often requires the assembly of intricate molecular architectures. nih.govengineering.org.cn this compound, with its bifunctional nature, is a valuable building block in this endeavor, providing a four-carbon unit that can be readily incorporated into larger structures. bldpharm.com

Assembly of Polyfunctionalized Chains and Rings

The construction of long, functionalized carbon chains is a common challenge in organic synthesis. researchgate.net this compound can be used in iterative coupling reactions to build up such chains. The terminal alkyne can undergo various coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz couplings, to extend the carbon skeleton. The protected hydroxyl group can be deprotected at a later stage to reveal a reactive functional group for further transformations.

This compound is also instrumental in the synthesis of cyclic systems. frontiersin.org Intramolecular reactions, where the alkyne and another functional group within the same molecule react, can lead to the formation of rings of various sizes. For example, an intramolecular Heck reaction can be used to form a carbocycle. The resulting cyclic structure can then be further elaborated into more complex polycyclic systems. frontiersin.org

| Synthetic Strategy | Key Reaction | Resulting Structure |

| Chain Elongation | Sonogashira Coupling | Extended carbon chain with a terminal alkyne. |

| Ring Formation | Intramolecular Heck Reaction | Carbocyclic ring system. |

| Cascade Reactions | nih.govnih.gov-Sigmatropic Rearrangement/Mannich Cyclization | Complex polycyclic core of strychnine. nih.gov |

Access to Diverse Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and biologically active natural products. researchgate.net this compound provides a versatile entry point for the synthesis of a wide array of heterocyclic frameworks.

The alkyne functionality can participate in various cycloaddition reactions with 1,3-dipoles or other reagents to form five- or six-membered heterocyclic rings. For example, reaction with an azide (B81097) can lead to the formation of a triazole, while reaction with a nitrile oxide can yield an isoxazole. The protected hydroxyl group can be unmasked and utilized to construct oxygen-containing heterocycles like furans, pyrans, or more complex fused systems.

For instance, the reaction of this compound with aldehydes can be a key step in the synthesis of oxazoline (B21484) derivatives. researchgate.net Furthermore, its incorporation into more complex substrates can enable cascade reactions that rapidly generate intricate heterocyclic scaffolds. univpancasila.ac.id

Applications in Polymer Science and Functional Materials Development

The unique reactivity of this compound also lends itself to applications in the field of polymer science and the creation of functional materials. bldpharm.com The terminal alkyne is a polymerizable group, capable of undergoing various polymerization reactions.

For example, this compound can be used as a monomer in radical polymerization processes. acs.org The resulting polymer would possess pendant trimethylsilyloxy groups, which could be subsequently hydrolyzed to yield a polymer with hydroxyl functionalities. These hydroxyl groups can then be used for further modifications, such as cross-linking or grafting other polymer chains, to tailor the material's properties.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a primary focus for expanding the synthetic utility of 1-trimethylsilyloxy-3-butyne. Research is moving towards catalysts that offer superior control over reaction outcomes, enabling transformations that are currently challenging.

One promising area is the use of earth-abundant metal catalysts. For instance, cobalt-catalyzed heterodimerization reactions have shown excellent regio- and enantioselectivities in reactions of analogous 2-trialkylsilyloxy-1,3-dienes. nih.gov The application of similar cationic cobalt(I) complexes to reactions with this compound could lead to highly functionalized and chiral enolate surrogates. nih.gov

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), is another rapidly evolving field. acs.orgacs.org NHCs have proven effective in a variety of transformations, and their modular structure allows for fine-tuning of steric and electronic properties to achieve high levels of stereocontrol. acs.org The application of chiral NHC catalysts to reactions involving this compound could facilitate novel asymmetric transformations. Furthermore, proazaphosphatranes have emerged as highly efficient organocatalysts for reactions like the Mukaiyama aldol (B89426) reaction, which involves silyl (B83357) enolates similar in structure to this compound. researchgate.net These catalysts operate under mild conditions and tolerate a wide range of functional groups, making them attractive for complex synthesis. researchgate.net

Future research will likely focus on combining the advantages of different catalytic strategies, such as cooperative organo/metal catalysis, to achieve unprecedented levels of control. acs.org

Table 1: Comparison of Emerging Catalytic Systems

| Catalytic System | Catalyst Type | Potential Advantages for this compound Chemistry | Key Research Findings |

|---|---|---|---|

| Cationic Cobalt(I) Complexes | Transition Metal | High regio- and enantioselectivity, use of earth-abundant metal. | Excellent performance in heterodimerization of silyloxy dienes with ethylene. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Organocatalyst | High stereocontrol, tunable, metal-free. | Dominate organocatalysis, enabling a plethora of transformations. acs.orgacs.org |

| Proazaphosphatranes | Organocatalyst | High efficiency under mild conditions, broad functional group tolerance. | Effective for Mukaiyama aldol reactions with various silyl enolates. researchgate.net |

| Cooperative Catalysis | Hybrid | Synergistic effects leading to enhanced reactivity and selectivity. | An emerging concept merging different activation modes. acs.org |

Integration with Sustainable Chemistry Principles and Methodologies

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to developing processes that are more atom-economical, use less hazardous substances, and are more energy-efficient.

A key strategy is the development of one-pot reactions, which reduce the number of work-up and purification steps, thereby minimizing waste and saving time and resources. For example, a one-pot process for converting terminal alkenes to terminal alkynes has been developed, involving a sequential dehydrogenative silylation and oxidative dehydrogenation. acs.org Applying this type of streamlined approach to the synthesis and subsequent reactions of this compound is a significant goal.

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another central tenet. rsc.org Catalytic hydrogenation and transfer hydrogenation reactions are prime examples of atom-economical transformations. rsc.org The use of highly efficient catalytic systems, as discussed in the previous section, directly contributes to better atom economy. The use of earth-abundant and less toxic metals like cobalt instead of precious metals is also a key aspect of sustainable catalysis. nih.gov

Future research will aim to utilize renewable feedstocks and greener solvents in processes involving this compound, further reducing the environmental footprint of its application.

High-Throughput Experimentation and Automation in this compound Chemistry

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of chemical reactions. chemrxiv.orgnih.gov By enabling the parallel execution of a large number of experiments, HTE allows for the rapid screening of catalysts, reagents, and reaction conditions in a time- and material-efficient manner. researchgate.net

For a versatile substrate like this compound, HTE can be employed to:

Optimize reaction conditions: Quickly identify the optimal catalyst, solvent, temperature, and stoichiometry for a given transformation. chemrxiv.org

Discover novel reactivity: Screen large arrays of catalysts and reagents to uncover new and unexpected chemical transformations.

Map reaction scope: Efficiently determine the substrate scope and functional group tolerance of a new reaction. nih.gov

The HTE workflow typically involves automated reaction setup, execution in miniaturized formats (e.g., 96-well plates), and rapid analysis of the reaction outcomes. nih.govrug.nl This approach not only speeds up research but also generates large, high-quality datasets that can be used for mechanistic studies and the application of machine learning in reaction development. chemrxiv.org The integration of automation and advanced data management is transforming HTE into a democratized platform that drives innovation in organic synthesis. chemrxiv.orgresearchgate.net

Table 2: Stages of a High-Throughput Experimentation (HTE) Workflow

| Stage | Description | Key Technologies |

|---|---|---|

| 1. Design | Rational design of experiments to explore a wide range of variables (catalysts, ligands, solvents, bases, etc.). | Design of Experiment (DoE) software. |

| 2. Execution | Miniaturization and parallelization of reactions using automated liquid and solid handling robots. | Robotic platforms, multi-well plates. |

| 3. Analysis | Rapid and automated analysis of reaction outcomes (e.g., yield, enantiomeric excess). | High-throughput analytical techniques like HPLC-MS, GC-MS. |

| 4. Data Management | Collection, processing, and visualization of large datasets to inform further rounds of experimentation. | Laboratory Information Management Systems (LIMS), data analysis software. |

Advanced Spectroscopic and Analytical Tools for In-Situ Reaction Monitoring and Characterization

Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced analytical tools that allow for real-time, in-situ monitoring of reactions are becoming indispensable. These process analytical technologies (PAT) provide detailed insights into reaction profiles, helping to identify intermediates and byproducts. researchgate.net

For reactions involving this compound, several powerful techniques are emerging:

Real-Time NMR Spectroscopy: Benchtop NMR systems are now being used for real-time monitoring of reactions like azide-alkyne cycloadditions. acs.orgnih.gov Hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signals, allowing for the study of low-concentration species and reaction intermediates. acs.org Furthermore, zero-field NMR shows promise for monitoring reactions in metal containers and in heterogeneous systems, overcoming limitations of traditional high-field NMR. d-nb.info

Automated HPLC-MS Platforms: Systems that can automatically sample a reaction mixture, dilute it, and immediately analyze it by HPLC-MS provide highly reproducible and accurate reaction profiles. researchgate.net This is particularly useful for complex reactions that are difficult to quench or involve heterogeneous components. researchgate.net

Raman Spectroscopy: Online Raman spectroscopy can be integrated into reaction setups to collect spectra in real-time, providing valuable information for process monitoring and control. researchgate.net

These advanced analytical methods provide a wealth of data that can be used to build kinetic models, elucidate reaction mechanisms, and ensure the quality and consistency of chemical transformations involving this compound.

Table 3: Comparison of Advanced In-Situ Analytical Tools

| Technique | Principle | Advantages for Reaction Monitoring |

|---|---|---|

| Real-Time NMR (SABRE) | Nuclear Magnetic Resonance with hyperpolarization. | Provides structural information on intermediates at low concentrations; non-invasive. acs.org |

| Zero-Field NMR | NMR without a strong external magnetic field. | Enables monitoring in metal reactors and of heterogeneous samples. d-nb.info |

| Automated HPLC-MS | Automated sampling coupled with liquid chromatography-mass spectrometry. | Provides quantitative data on multiple reaction components; high reproducibility. researchgate.net |

| Online Raman Spectroscopy | Vibrational spectroscopy based on inelastic scattering of monochromatic light. | Real-time data collection; suitable for process control. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 1-Trimethylsilyloxy-3-butyne, and how can purity (>95%) be ensured during synthesis?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via silylation of 3-butyn-1-ol using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternative methods include alkoxide displacement reactions.

- Purity Assurance : Use high-purity starting materials (≥99%) and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Validate purity using gas chromatography-mass spectrometry (GC-MS) or ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include the trimethylsilyl (TMS) group at δ 0.1–0.2 ppm (singlet, 9H) and the acetylenic proton at δ 1.8–2.2 ppm (triplet, J = 2.6 Hz).

- IR Spectroscopy : Confirm the presence of the silyl ether (Si-O-C) stretch at ~1050–1100 cm⁻¹ and the alkyne C≡C stretch at ~2100–2260 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 142 (C₇H₁₄OSi) with fragmentation patterns corresponding to TMS and alkyne moieties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, flame-resistant gloves, and safety goggles. Avoid exposure to moisture, as silyl ethers can hydrolyze to release flammable byproducts.

- Emergency Measures : In case of skin contact, wash with water for 15 minutes and consult a medical professional. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How does the reactivity of this compound compare to non-silylated alkynes in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:

- Reactivity Profile : The TMS group enhances stability but may sterically hinder catalytic sites. Compare reaction yields and regioselectivity in Sonogashira or Cadiot-Chodkiewicz couplings using Pd/Cu catalysts.

- Experimental Design : Use kinetic studies (e.g., in situ FTIR monitoring) to track alkyne consumption. Contrast results with analogous reactions using 3-butyn-1-ol or propargyl ethers .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer:

- Data Reconciliation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products via GC-MS. Control variables include storage containers (glass vs. polymer) and inert gas purging.

- Statistical Analysis : Apply multivariate regression to identify critical degradation factors (e.g., humidity, light exposure) .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic additions to carbonyl compounds?

Methodological Answer:

- Mechanistic Insights : Use DFT calculations to model transition states for nucleophilic attack at the α- vs. γ-position. Validate experimentally by quenching reactions at low temperatures (-78°C) and analyzing products via ¹³C NMR.

- Catalytic Screening : Test Lewis acids (e.g., BF₃·OEt₂) to modulate electron density at the alkyne terminus .

Guidelines for Research Question Development

- Researchability : Frame questions around measurable variables (e.g., reaction yields, spectroscopic data).

- Originality : Explore understudied applications, such as its role in synthesizing silicon-containing polymers.

- Feasibility : Align experimental scope with available instrumentation (e.g., access to Schlenk lines for air-sensitive reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.